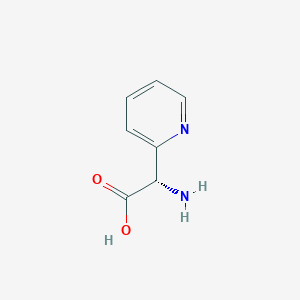

(S)-2-Amino-2-(pyridin-2-YL)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBAFRWEGCWGI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297560 | |

| Record name | (αS)-α-Amino-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228568-37-3 | |

| Record name | (αS)-α-Amino-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228568-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Amino-2-(pyridin-2-YL)acetic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(pyridin-2-yl)acetic acid is a non-proteinogenic alpha-amino acid containing a pyridine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyridine-containing compounds. This technical guide provides a comprehensive overview of the known chemical properties, proposed synthetic methodologies, and potential biological relevance of this compound, drawing from available data and analogous compounds.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize computed data and experimental values for closely related compounds to provide a comparative reference.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 62451-88-1 | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-2-amino-2-(pyridin-2-yl)acetic acid | N/A |

| XLogP3 (Computed) | -2.7 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count (Computed) | 3 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | --INVALID-LINK--[1] |

| Rotatable Bond Count (Computed) | 2 | --INVALID-LINK--[1] |

| Exact Mass (Computed) | 152.058577502 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area (Computed) | 76.2 Ų | --INVALID-LINK--[1] |

Table 2: Experimental Physicochemical Data of Related Compounds

| Property | Compound | Value | Source |

| Melting Point | 2-Pyridylacetic acid hydrochloride | 135 °C (decomposes) | --INVALID-LINK-- |

| pKa | 2-Aminopyridine | 6.86 | --INVALID-LINK--[2] |

| Solubility in Water | Glycine | 25 g/100 mL (25 °C) | --INVALID-LINK-- |

Experimental Protocols

Proposed Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached through various established methodologies for α-amino acid synthesis. One such approach is the asymmetric Strecker synthesis, which involves the reaction of 2-pyridinecarboxaldehyde with a cyanide source and a chiral amine, followed by hydrolysis.

Protocol: Asymmetric Strecker Synthesis

-

Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a chiral amine such as (S)-α-methylbenzylamine (1.0 eq). Stir the mixture at room temperature for 2-4 hours to form the chiral imine.

-

Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Hydrolysis: Quench the reaction with an aqueous solution of HCl (e.g., 6 M) and heat to reflux for 6-12 hours to hydrolyze the aminonitrile to the amino acid.

-

Purification: After cooling, the crude product can be purified by ion-exchange chromatography. The chiral auxiliary can be removed during the workup or purification process.

Proposed Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm), the α-proton (a singlet or doublet depending on the solvent and pH), and the amine and carboxylic acid protons (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon (around 170-180 ppm), the α-carbon, and the carbons of the pyridine ring.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 153.06.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹

-

N-H stretch (amine): medium band around 3200-3500 cm⁻¹

-

C=O stretch (carboxylic acid): strong band around 1700-1725 cm⁻¹

-

C=N and C=C stretches (pyridine ring): bands in the 1400-1600 cm⁻¹ region.

Logical Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis, characterization, and potential biological evaluation.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the structural components of this molecule, namely the α-amino acid scaffold and the pyridine ring, are present in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological properties, including anticancer, anti-HIV, and antibacterial activities.[3][4][5][6] Therefore, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a chiral non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties are scarce, this guide provides a summary of available computed data and information on related compounds. A plausible synthetic route and analytical methods have been proposed to facilitate further research into this compound. The biological activity of this molecule remains to be explored, but its structural features suggest it may be a promising scaffold for the development of new therapeutic agents.

References

- 1. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of (S)-2-Amino-2-(pyridin-2-yl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the physicochemical properties, analytical methodologies, and synthetic strategies for (S)-2-Amino-2-(pyridin-2-yl)acetic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and materials science.

Compound Identity and Structure

This compound is a chiral alpha-amino acid featuring a pyridine ring attached to the alpha-carbon. This structure imparts unique properties, making it a valuable building block in the synthesis of novel peptides, ligands, and pharmaceutical intermediates.

-

IUPAC Name: (2S)-2-amino-2-(pyridin-2-yl)acetic acid[1]

-

CAS Number: 1228568-37-3[1]

-

Synonyms: (S)-α-Amino-2-pyridineacetic acid, (2S)-2-amino-2-pyridin-2-ylacetic acid[1]

Physicochemical Properties

| Property | Value | Source / Notes |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Monoisotopic Mass | 152.058577502 Da | Computed by PubChem[2] |

| Boiling Point | 306.7 ± 32.0 °C | Predicted[1] |

| Density | 1.328 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 0.95 ± 0.10 | Predicted[1] |

| XLogP3 | -2.7 | Computed (for racemate)[2] |

| Hydrogen Bond Donors | 3 | Computed (for racemate)[2] |

| Hydrogen Bond Acceptors | 4 | Computed (for racemate)[2] |

| Rotatable Bond Count | 2 | Computed (for racemate)[2] |

| Topological Polar Surface Area | 76.2 Ų | Computed (for racemate)[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this specific chiral compound are not extensively published. The following sections provide established, generalized methodologies applicable to this class of molecules.

Synthesis and Chiral Resolution

The synthesis of the target (S)-enantiomer typically involves the creation of a racemic mixture followed by chiral resolution. Asymmetric synthesis routes are also plausible but less commonly documented for this specific structure.

Protocol for Racemic Synthesis (via Strecker Reaction) followed by Enzymatic Resolution:

-

Step 1: Imine Formation: Dissolve 2-pyridinecarboxaldehyde and an equimolar amount of ammonium chloride in aqueous ammonia. Stir at room temperature for 1-2 hours to form the corresponding imine.

-

Step 2: Cyanation: Add sodium cyanide to the reaction mixture in a dropwise manner while maintaining the temperature below 10°C. Stir overnight at room temperature.

-

Step 3: Hydrolysis: Acidify the resulting aminonitrile solution with concentrated hydrochloric acid and reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid, yielding racemic 2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride.

-

Step 4: Neutralization: Cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the racemic amino acid. Filter, wash with cold water, and dry the product.

-

Step 5: Enzymatic Kinetic Resolution:

-

Suspend the racemic amino acid in a buffered aqueous solution.

-

Add a selective acylase enzyme (e.g., from Aspergillus sp.). This enzyme will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

-

Incubate the mixture under controlled temperature and pH, monitoring the reaction progress by HPLC.

-

Upon completion (approx. 50% conversion), terminate the reaction.

-

Separate the desired (S)-amino acid from the acylated (R)-enantiomer by adjusting the pH and performing extraction or ion-exchange chromatography.

-

pKa Determination by Titration

The dissociation constants (pKa values) for the carboxylic acid, amino group, and pyridinyl nitrogen can be determined experimentally via titration.[3][4][5]

-

Preparation: Prepare a 0.1 M solution of the purified amino acid. Standardize 0.1 M HCl and 0.1 M NaOH solutions. Calibrate a pH meter using standard buffers (pH 4, 7, 10).[3]

-

Acid Titration: Place 20 mL of the amino acid solution in a beaker. Record the initial pH. Add 0.3-0.5 mL increments of 0.1 M HCl, recording the pH after each addition until the pH drops to approximately 1.5.[3]

-

Base Titration: In a separate beaker, place 20 mL of the amino acid solution. Titrate with 0.1 M NaOH in 0.3-0.5 mL increments, recording the pH after each addition until the pH reaches approximately 12.5.[3]

-

Data Analysis: Plot pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at the equivalence point between the carboxyl and amino titrations.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used for structural confirmation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O with DCl or NaOD to ensure solubility). The resulting spectra should confirm the presence of the pyridinyl, alpha-hydrogen, and exchangeable amine protons, with chemical shifts and coupling constants consistent with the structure.

-

Chiral NMR for Enantiomeric Purity: To determine the enantiomeric excess (ee), a chiral derivatizing agent (e.g., (R)-α-methylbenzylamine) can be added to a solution of the amino acid.[6] This forms diastereomeric salts, which will exhibit distinct signals (e.g., for the alpha-hydrogen) in the ¹H NMR spectrum, allowing for integration and calculation of the enantiomeric ratio.[6][7]

Mass Spectrometry (MS):

-

Confirmation of Molecular Weight: Electrospray ionization (ESI) mass spectrometry is typically used. In positive ion mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight.

-

Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The precursor ion [M+H]⁺ is selected and fragmented. A characteristic loss of the carboxyl group as COOH (45 Da) is expected for amino acids.[8]

Chiral High-Performance Liquid Chromatography (HPLC):

-

Enantiomeric Separation: This is the standard method for determining enantiomeric excess. A chiral stationary phase (CSP) is used.

-

Method:

-

Column: A column with a chiral selector, such as one based on cellulose or amylose derivatives, is employed.

-

Mobile Phase: A mixture of solvents like hexane/ethanol or methanol/water is used. The exact ratio is optimized to achieve baseline separation of the two enantiomers.[9]

-

Detection: UV detection is suitable due to the pyridine ring (typically around 254-260 nm).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers.

-

Visualized Workflows

The following diagrams illustrate key processes for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and resolution of this compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | 1228568-37-3 [amp.chemicalbook.com]

- 2. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(pyridin-2-YL)acetic acid is a chiral, non-proteinogenic α-amino acid featuring a pyridine ring directly attached to the α-carbon. This structural motif imparts unique conformational properties and potential for diverse molecular interactions, making it a compound of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of this compound, based on available data and established analytical methodologies. Due to a lack of specific published experimental data for this exact stereoisomer, this guide also outlines the general experimental workflows and theoretical approaches necessary for its full characterization.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These are primarily based on computational predictions and data available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-2-(pyridin-2-yl)acetic acid | --- |

| CAS Number | 1228568-37-3 | --- |

| Predicted XLogP3 | -1.4 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 3 | PubChem[1] |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Predicted Rotatable Bond Count | 2 | PubChem[1] |

Conformational Analysis

The conformation of this compound is determined by the rotational freedom around the single bonds connecting the pyridine ring, the α-carbon, and the carboxylic acid group. The key dihedral angles will dictate the spatial arrangement of the functional groups, which in turn governs its interaction with biological macromolecules.

The presence of the pyridine ring introduces a degree of steric hindrance and the potential for π-π stacking interactions. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The amino and carboxylic acid groups are capable of forming zwitterions, and their protonation state will be pH-dependent, further influencing the molecule's conformation and electrostatic potential.

A full conformational analysis would require experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.

Experimental Protocols for Structural Elucidation

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the solid state and the nature of intermolecular interactions in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution, allowing for the determination of its structure and dynamics.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration is typically in the range of 1-10 mg/mL.

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the number and connectivity of protons. Chemical shifts and coupling constants are key parameters.

-

¹³C NMR provides information on the carbon backbone.

-

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for determining the solution-state conformation.

-

Analysis of the NOESY data, in conjunction with computational modeling, can provide insights into the preferred solution-state conformation and the rotational barriers around the key single bonds.

Mandatory Visualizations

Caption: 2D representation of this compound.

Caption: Workflow for Structural and Conformational Analysis.

Conclusion

References

Technical Guide: Spectroscopic Analysis of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of (S)-2-Amino-2-(pyridin-2-YL)acetic acid. A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound has been conducted. This document outlines the findings of this search and provides generalized experimental protocols for the spectroscopic analysis of amino acids, which can be applied to the target compound. Additionally, a standardized workflow for such spectroscopic analysis is presented.

Introduction

This compound is a chiral non-proteinogenic amino acid containing a pyridine ring. Its structural features make it a compound of interest in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the structural elucidation and verification of such molecules. This guide aims to provide a central resource for its spectroscopic data and analytical methodologies.

Availability of Spectroscopic Data

A thorough search of publicly accessible scientific databases and literature has revealed a notable absence of specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. While basic chemical properties such as molecular formula (C₇H₈N₂O₂) and molecular weight (152.15 g/mol ) are well-documented, empirical spectral data remains unpublished in the available resources.[1][2]

Researchers requiring this data are advised to perform their own spectroscopic analysis upon synthesis or acquisition of the compound. The following sections provide standardized protocols that can be adapted for this purpose.

General Experimental Protocols for Spectroscopic Analysis of Amino Acids

The following are generalized methodologies for obtaining NMR, IR, and MS data for amino acids, which can serve as a starting point for the analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Dissolve 5-10 mg of the amino acid sample in 0.5-1.0 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

-

Transfer the solution to a 5 mm NMR tube.

-

For ¹H NMR in D₂O, the labile amine and carboxylic acid protons will exchange with deuterium and may not be observed. To observe these protons, a solvent like DMSO-d₆ is preferable.

-

-

Instrumentation and Data Acquisition:

-

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid amino acid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.

-

Characteristic peaks for an amino acid include N-H stretching (around 3300-3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹), and N-H bending (around 1600 cm⁻¹). In its zwitterionic form, the carboxylate (COO⁻) stretch appears around 1600-1550 cm⁻¹ and the ammonium (NH₃⁺) stretch is a broad band around 3000 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture).

-

The concentration should be low, typically in the range of µg/mL to ng/mL.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common and gentle method suitable for amino acids.

-

Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ may be seen.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion, fragmenting it, and analyzing the resulting fragment ions to deduce the structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or acquired chemical compound.

Conclusion

While specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides robust, generalized protocols for its determination using NMR, IR, and MS techniques. The provided workflow offers a systematic approach for researchers to follow from sample acquisition to final data reporting. It is anticipated that as research on this compound progresses, experimental data will become available, and this guide can be updated accordingly.

References

An In-depth Technical Guide to the Discovery and History of Pyridyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl amino acids, a class of non-proteinogenic amino acids characterized by the presence of a pyridine ring in their side chain, have emerged as crucial building blocks in modern medicinal chemistry and drug discovery. Their unique structural and electronic properties, conferred by the nitrogen-containing aromatic ring, allow them to serve as versatile scaffolds for the design of novel therapeutics. The pyridine moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which can significantly enhance the binding affinity and selectivity of drug candidates for their biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of pyridyl amino acids, with a focus on their synthesis, biological activity, and role in modulating critical signaling pathways.

I. Discovery and Historical Synthesis

The journey of pyridyl amino acids from laboratory curiosities to indispensable tools in drug development has been marked by significant advancements in synthetic organic chemistry.

Early Synthesis

The first documented synthesis of a pyridyl amino acid dates back to 1958 , with the preparation of β-(4-Pyridyl)-DL-alanine by Bixler and Niemann.[1] This pioneering work laid the foundation for the exploration of this novel class of amino acids. Early synthetic approaches often involved multi-step procedures with modest yields. For instance, the synthesis of β-(3-pyridyl)-DL-α-alanine was achieved via the hydrolysis of an azlactone intermediate derived from 3-pyridinecarboxyaldehyde, followed by hydrogenation.

Evolution of Synthetic Methodologies

Over the decades, synthetic methods have evolved to offer greater efficiency, stereocontrol, and functional group tolerance. Key developments include:

-

Asymmetric Synthesis: The development of chiral auxiliaries and catalysts has enabled the enantioselective synthesis of pyridyl amino acids, which is crucial for their use in pharmaceuticals.

-

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki and Negishi couplings have provided powerful tools for the introduction of the pyridyl moiety onto amino acid scaffolds.[2]

-

Chemoenzymatic Methods: The use of enzymes, such as aminoacylases and lipases, allows for the efficient resolution of racemic mixtures of pyridyl amino acids, providing access to enantiomerically pure compounds.

-

Solid-Phase Synthesis: The advent of solid-phase peptide synthesis (SPPS) has revolutionized the incorporation of pyridyl amino acids into peptides. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino group of pyridyl alanines has become a standard practice, facilitating their seamless integration into automated peptide synthesizers.[3][4][5]

A significant advancement in the synthesis of complex pyridyl amino acids involves a multi-step process starting from L-aspartic acid. This method utilizes a hetero-Diels–Alder reaction and a Knoevenagel–Stobbe process to construct the biaryl pyridyl unit.[2]

II. Quantitative Data on Biological Activity

The true value of pyridyl amino acids lies in their ability to modulate the activity of various enzymes and receptors implicated in disease. Their incorporation into small molecules and peptides has led to the development of potent and selective inhibitors and modulators.

Enzyme Inhibition

Pyridyl amino acid derivatives have shown significant promise as inhibitors of various enzyme classes, particularly kinases, which are key regulators of cellular signaling pathways. The table below summarizes the inhibitory activity (IC50 values) of selected pyridyl-containing compounds against different kinases.

| Compound Class | Target Kinase(s) | IC50 Values (nM) | Reference(s) |

| Pyridylpyrimidinylaminophenyl Amides | c-Src, Abl1, EGFR, Lck | Comparable to Imatinib (for c-Src) to 8,390 nM | [1] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Scaffold | MPS1, Aurora A, Aurora B | 11.0 - 367.3 nM | [6] |

| 3-Amino-1H-pyrazole-based Inhibitors | CDK16, CDK2, CDK5, JNK3 | 18.0 - 124.0 nM (EC50) | [7] |

| Pyrazole-based Inhibitors | Calcium-dependent protein kinase 1, Chk2 | 0.7 - 48.4 nM | [8] |

Note: IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

III. Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of pyridyl amino acids are provided below.

Synthesis of Fmoc-3-(4'-pyridyl)-L-alanine

This protocol describes a common method for the preparation of an Fmoc-protected pyridyl amino acid suitable for solid-phase peptide synthesis.[3]

Materials:

-

3-(4'-pyridyl)-L-alanine hydrochloride

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate

-

Dioxane

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 3-(4'-pyridyl)-L-alanine hydrochloride in a 10% aqueous solution of sodium carbonate.

-

To this solution, add a solution of Fmoc-Cl in dioxane dropwise with vigorous stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Triturate the resulting solid with diethyl ether to obtain the pure Fmoc-3-(4'-pyridyl)-L-alanine.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyridyl amino acid derivatives against a target kinase.[9][10][11][12]

Materials:

-

Purified kinase enzyme

-

Kinase substrate (peptide or protein)

-

Pyridyl amino acid-containing test compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

-

96-well plates

-

Scintillation counter or phosphorescence imager

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in a 96-well plate.

-

Add serial dilutions of the pyridyl amino acid-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or phosphorescence imager.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

IV. Signaling Pathways and Experimental Workflows

Pyridyl amino acids and their derivatives have been shown to modulate key cellular signaling pathways, making them attractive candidates for the treatment of various diseases, including cancer and inflammatory disorders.

MAP Kinase Signaling Pathway

The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyridyl-containing compounds have been developed as potent inhibitors of key kinases in this pathway, such as p38 and MEK.

Caption: Inhibition of the MAP Kinase pathway by a pyridyl amino acid derivative.

G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors constitute a large family of transmembrane receptors that play a pivotal role in signal transduction. The incorporation of pyridylalanines into peptide ligands for GPCRs has been shown to enhance their solubility and biological properties.

Caption: Modulation of GPCR signaling by a peptide containing pyridyl-alanine.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of pyridyl amino acid-containing compounds and their subsequent screening for biological activity.

Caption: Workflow for pyridyl amino acid-based drug discovery.

Conclusion

The discovery and development of pyridyl amino acids represent a significant milestone in medicinal chemistry. From their initial synthesis over half a century ago, these versatile building blocks have become integral to the design of novel therapeutics targeting a wide range of diseases. The continuous evolution of synthetic methodologies has enabled the creation of increasingly complex and diverse pyridyl amino acid derivatives with tailored biological activities. As our understanding of cellular signaling pathways deepens, the rational design and application of pyridyl amino acids will undoubtedly continue to drive innovation in drug discovery and development, offering new hope for the treatment of challenging medical conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. In vitro protein kinase assay [bio-protocol.org]

- 11. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Arsenal of Drug Discovery: A Technical Guide to the Biological Activity of Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (nnAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, scientists can imbue biomolecules with novel functionalities, enhanced therapeutic properties, and unprecedented control over biological processes. This technical guide provides an in-depth exploration of the biological activities of nnAAs, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their impact on cellular signaling pathways.

Quantitative Insights into the Biological Activity of Non-Natural Amino Acids

The incorporation of nnAAs can dramatically alter the biological activity of peptides and proteins. These modifications can lead to increased potency, enhanced stability, and improved selectivity. The following tables summarize key quantitative data from studies demonstrating the impact of nnAA substitution.

Table 1: Anticancer Activity of Dimeric Peptides with nnAA Substitutions

The dimeric peptide LfcinB (20–30)2 has shown cytotoxic effects against breast cancer cell lines. Modifications at the 26th residue (Methionine) with non-natural hydrophobic amino acids have been shown to significantly enhance this activity.[1]

| Peptide | Sequence | Target Cell Line | IC50 (µM) |

| LfcinB (20–30)2 | (RRWQWRM KKLG)2-K-Ahx | MDA-MB-468 | 5 |

| LfcinB (20–30)2 | (RRWQWRM KKLG)2-K-Ahx | MDA-MB-231 | 14 |

| 26[F] Analog | (RRWQWRF KKLG)2-K-Ahx | MCF-7 | Data not specified |

| 26[1-Nal] Analog | (RRWQWR[1-Nal] KKLG)2-K-Ahx | MCF-7 | Data not specified |

Table 2: Inhibition of Protein-Protein Interactions by Macrocyclic Peptides with nnAAs

Macrocyclic peptides are a promising class of therapeutics for targeting challenging protein-protein interactions (PPIs). The incorporation of nnAAs can significantly improve their binding affinity. The following data shows the affinity maturation of a macrocyclic peptide inhibitor of the 14-3-3ζ protein.[2]

| Peptide | Key Amino Acid Substitutions | Target Protein | Kd (nM) | Fold Increase in Affinity (vs. Peptide 2) |

| 1 | Natural amino acids | 14-3-3ζ | ~1000 | - |

| 2 | Natural amino acids | 14-3-3ζ | 103 ± 9 | 1 |

| 14 | L-Alanine at position 423 substituted with L-(1-adamantyl)glycine (lada) | 14-3-3ζ | 59 | 1.75 |

| 21 | Serine at position 430 substituted with L-γ-carboxyglutamic acid (l2ce) | 14-3-3ζ | 99 | 1.04 |

| 22 | Both lada and l2ce substitutions | 14-3-3ζ | 38 ± 3 | 2.7 |

Key Experimental Protocols

The ability to site-specifically incorporate nnAAs into proteins is crucial for studying their effects on biological activity. The most established method relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, typically a stop codon like UAG (amber).[3]

Site-Specific Incorporation of Non-Natural Amino Acids in E. coli

This protocol outlines the general steps for incorporating nnAAs into recombinant proteins in the bacterium Escherichia coli.[3]

Experimental Workflow for nnAA Incorporation in E. coli

Caption: Workflow for site-specific nnAA incorporation in E. coli.

Site-Specific Incorporation of Non-Natural Amino Acids in Mammalian Cells

Incorporating nnAAs into proteins in mammalian cells allows for the study of their function in a more physiologically relevant context.[4]

Experimental Workflow for nnAA Incorporation in Mammalian Cells

Caption: Workflow for site-specific nnAA incorporation in mammalian cells.

Assessment of Biological Activity

Once the protein or peptide containing the nnAA is obtained, its biological activity must be assessed. The specific assay will depend on the function of the biomolecule.

-

Enzyme Inhibition Assays: To determine the inhibitory potency of a modified peptide or protein against a target enzyme, IC50 values are typically measured. This involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, and the IC50 is calculated as the concentration of inhibitor that reduces enzyme activity by 50%.[5]

-

Cell-Based Assays: For therapeutics targeting cellular processes, such as anticancer agents, cell viability assays are employed. For example, the MTT assay can be used to determine the IC50 value of a cytotoxic peptide on cancer cell lines.[1]

-

Binding Assays: To quantify the affinity of a modified ligand for its receptor, techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the dissociation constant (Kd).[2]

Elucidating and Modulating Signaling Pathways

Non-natural amino acids are powerful tools for dissecting and controlling cellular signaling pathways. They can be used to probe protein-protein interactions, mimic post-translational modifications, and introduce photo-crosslinkers to trap transient interactions.

Probing GPCR Signaling with Photo-Crosslinking nnAAs

G protein-coupled receptors (GPCRs) are a major class of drug targets. Understanding how they interact with their ligands and downstream signaling partners is crucial for drug design. Incorporating photo-crosslinking nnAAs, such as p-benzoyl-L-phenylalanine (pBpa), allows for the covalent trapping of these interactions upon photoactivation.[6]

GPCR Photo-Crosslinking Workflow

Caption: Using photo-crosslinking nnAAs to map GPCR interactions.

Investigating Kinase Activation by Mimicking Phosphorylation

Protein kinases play a central role in signal transduction, and their activity is often regulated by phosphorylation of their activation loop. Non-natural amino acids that mimic phosphoserine or phosphothreonine can be used to generate constitutively active or inactive kinases, providing insights into their regulatory mechanisms.[7][8]

Aurora-A Kinase Activation Pathway

Caption: Simplified signaling pathway of Aurora-A kinase activation.

By incorporating a phosphothreonine mimic at position T288, researchers can generate a constitutively active form of Aurora-A, allowing for the study of its downstream targets and cellular functions without the need for upstream activating signals.

Conclusion

The ability to incorporate non-natural amino acids into proteins and peptides has opened up new frontiers in drug discovery and chemical biology. This technology provides an unprecedented level of control over the structure and function of biomolecules, enabling the development of novel therapeutics with enhanced properties and the elucidation of complex biological processes. As the toolbox of non-natural amino acids and the methods for their incorporation continue to expand, so too will their impact on science and medicine.

References

- 1. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Peptides: An Understanding from Current Screening Methodology [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Insights into Aurora-A Kinase Activation Using Unnatural Amino Acids Incorporated by Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Amino-2-(pyridin-2-YL)acetic acid and its (R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(pyridin-2-YL)acetic acid and its (R)-enantiomer are chiral non-proteinogenic α-amino acids that hold significant potential in medicinal chemistry and drug development. Their structural resemblance to natural amino acids, combined with the presence of a pyridine moiety, makes them attractive building blocks for novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, resolution, and analysis of these enantiomers. While specific experimental data for the title compounds is limited in publicly available literature, this guide outlines established methodologies for the asymmetric synthesis and chiral resolution of analogous compounds, which can be adapted for their preparation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of pyridylglycine derivatives.

Introduction

Chiral α-amino acids are fundamental components of numerous biologically active molecules. The stereochemistry at the α-carbon is often a critical determinant of pharmacological activity, with enantiomers frequently exhibiting distinct biological effects. 2-Amino-2-(pyridin-2-YL)acetic acid, also known as 2-pyridylglycine, is a synthetic amino acid that has garnered interest due to the versatile chemical properties of its pyridine ring, which can engage in various biological interactions. The ability to selectively synthesize and isolate the (S) and (R) enantiomers is crucial for elucidating their individual pharmacological profiles and for the development of stereochemically pure drug candidates.

This guide details relevant synthetic and analytical methodologies applicable to these compounds, drawing from established procedures for structurally similar molecules.

Synthesis of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

The preparation of the racemic mixture of 2-amino-2-(pyridin-2-yl)acetic acid is a common starting point for the subsequent isolation of the individual enantiomers. The Strecker synthesis is a well-established and versatile method for the synthesis of racemic α-amino acids.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (pyridine-2-carbaldehyde), ammonia, and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol (General Example):

-

Imine Formation: Pyridine-2-carbaldehyde is reacted with ammonia to form the corresponding imine. This is typically done in situ.

-

α-Aminonitrile Formation: A cyanide salt, such as sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed to the carboxylic acid using either acidic or basic conditions. Acid hydrolysis (e.g., with 6 M HCl) is commonly employed and will also protonate the amino group, yielding the hydrochloride salt of the amino acid.

The overall workflow of the Strecker synthesis can be visualized as follows:

Figure 1: General workflow for the Strecker synthesis of racemic 2-Amino-2-(pyridin-2-YL)acetic acid.

Enantioselective Synthesis

The direct synthesis of a single enantiomer is often more efficient than resolving a racemic mixture. Asymmetric synthesis methods aim to create a chiral center with a preference for one stereoisomer.

Asymmetric Strecker Synthesis

A modification of the Strecker synthesis using a chiral auxiliary can induce stereoselectivity. For the synthesis of α-arylglycines, (S)-1-(4-methoxyphenyl)ethylamine has been used as a chiral source of ammonia.[1] This approach leads to the formation of diastereomeric α-aminonitriles, which can be separated, followed by removal of the chiral auxiliary to yield the enantiopure amino acid.[1][2][3]

Experimental Protocol (Adapted from literature for α-arylglycines): [1]

-

Diastereoselective α-Aminonitrile Formation: Pyridine-2-carbaldehyde is added to a solution of sodium cyanide and a chiral amine, such as (S)-1-phenylethylamine, in a suitable solvent (e.g., methanol). The reaction leads to the formation of diastereomeric α-aminonitriles. Often, one diastereomer will preferentially crystallize from the solution.

-

Isolation of Diastereomer: The crystallized α-aminonitrile is isolated by filtration.

-

Hydrolysis and Auxiliary Removal: The diastereomerically pure α-aminonitrile is then subjected to strong acid hydrolysis (e.g., refluxing in 6 M HCl). This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Purification: The final enantiomerically enriched amino acid is purified from the reaction mixture.

The enantiomeric purity of the final product is typically determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.[1]

Figure 2: Workflow for asymmetric Strecker synthesis.

Chiral Resolution of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Several techniques can be employed for this purpose.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. Lipases are commonly used for the resolution of amino acid esters.[4]

Experimental Protocol (General Example): [4]

-

Esterification: The racemic amino acid is first converted to its ester (e.g., methyl or ethyl ester) to serve as a substrate for the lipase.

-

Enzymatic Hydrolysis: The racemic ester is incubated with a lipase (e.g., Pseudomonas lipase) in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Separation: The resulting mixture of the amino acid and the amino acid ester can be separated based on their different physical properties (e.g., solubility at different pH values).

-

Hydrolysis of Remaining Ester: The unreacted ester is then hydrolyzed under basic conditions to yield the other enantiomer of the amino acid.

Figure 3: General workflow for enzymatic kinetic resolution using a lipase.

Diastereoselective Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Tartaric acid and its derivatives are commonly used chiral resolving agents for amino acids.

Experimental Protocol (General Example):

-

Salt Formation: The racemic 2-amino-2-(pyridin-2-YL)acetic acid is dissolved in a suitable solvent and treated with an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce crystallization. One of the diastereomeric salts will typically crystallize out of the solution first due to its lower solubility.

-

Isolation and Purification: The crystals of the less soluble diastereomer are collected by filtration and can be further purified by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the free enantiomer of the amino acid. The other enantiomer can be recovered from the mother liquor.

Analysis of Enantiomeric Purity

Determining the enantiomeric purity (enantiomeric excess, e.e.) of the synthesized or resolved products is a critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Conditions (General Guidance): [5][6][7]

-

Columns: Polysaccharide-based columns (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide-based columns (e.g., teicoplanin), or crown ether-based columns are often effective for the separation of underivatized amino acids.[5][6]

-

Mobile Phase: The mobile phase composition is crucial for achieving good separation. For amino acids, a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer is typically used. The pH of the mobile phase can significantly influence the retention and resolution.[6]

Specific Rotation

Specific rotation is a physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a sample of a specific concentration and path length. The specific rotation of a pure enantiomer is a constant value, while a racemic mixture has a specific rotation of zero. The enantiomeric excess of a mixture can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known.

Quantitative Data:

Biological Activity

While extensive studies on the specific biological activities of the individual enantiomers of 2-amino-2-(pyridin-2-YL)acetic acid are not widely published, related pyridine and amino acid derivatives have shown a range of biological effects, suggesting potential areas of investigation for these compounds.

Derivatives of pyridylacetic acid have been explored for their potential as inhibitors of enzymes such as aldose reductase. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as the enantiomers can interact differently with chiral biological targets like enzymes and receptors. For example, in many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

Further pharmacological evaluation of the pure (S) and (R) enantiomers of 2-amino-2-(pyridin-2-YL)acetic acid is necessary to determine their specific biological targets and potential therapeutic applications.

Conclusion

This compound and its (R)-enantiomer are valuable chiral building blocks with potential applications in drug discovery. Although specific, detailed experimental procedures for their synthesis and resolution are not extensively documented in the public domain, established methodologies for analogous compounds provide a solid foundation for their preparation. Asymmetric Strecker synthesis offers a direct route to the enantiomers, while enzymatic kinetic resolution and diastereoselective crystallization are effective methods for separating the racemic mixture. Chiral HPLC is the method of choice for analyzing the enantiomeric purity of these compounds. Further research is warranted to fully elucidate the specific biological activities of each enantiomer and to explore their potential as novel therapeutic agents. This guide provides the necessary theoretical and practical framework to initiate and advance research in this promising area.

References

- 1. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scas.co.jp [scas.co.jp]

An In-Depth Technical Guide to Potential Derivatives of 2-Amino-2-(pyridin-2-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid, a heterocyclic non-proteinogenic amino acid with significant potential in medicinal chemistry. This document details the synthesis of key derivatives, summarizes their biological activities with available quantitative data, and provides experimental protocols for their preparation and evaluation.

Core Structure and Chemical Properties

2-Amino-2-(pyridin-2-YL)acetic acid is a chiral molecule featuring a pyridine ring attached to the alpha-carbon of a glycine residue. This unique structure provides a scaffold for diverse chemical modifications, allowing for the exploration of a wide range of pharmacological activities.

Chemical Structure:

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 62451-88-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Potential Derivatives

The derivatization of 2-Amino-2-(pyridin-2-YL)acetic acid can be primarily achieved through modifications of its carboxylic acid and amino functional groups. This allows for the synthesis of a variety of esters, amides, and N-substituted compounds.

Ester Derivatives

Esterification of the carboxylic acid group can enhance the lipophilicity of the parent compound, potentially improving its cell permeability and pharmacokinetic profile.

General Synthesis Workflow for Ester Derivatives:

Navigating the Physicochemical Landscape of (S)-2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (S)-2-Amino-2-(pyridin-2-YL)acetic acid, a key building block in pharmaceutical development. Geared towards researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's physicochemical properties, along with detailed experimental protocols for its analysis. Understanding these characteristics is paramount for optimizing formulation, ensuring drug efficacy, and meeting regulatory standards.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| Boiling Point | 306.7 ± 32.0 °C | ChemicalBook[2] |

| Density | 1.328 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa | 0.95 ± 0.10 | ChemicalBook[2] |

| XLogP3 | -2.7 | PubChem[1] |

These predicted values suggest that this compound is a relatively polar molecule, which is expected to influence its solubility in various solvents. The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the pyridine nitrogen, suggests a complex acid-base chemistry and pH-dependent solubility.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. The following sections outline a general approach to determining the solubility of this compound in various solvent systems.

Predicted Solubility

Based on its structure, the solubility of this compound is expected to be highest in polar protic solvents, such as water and lower alcohols, and lower in non-polar organic solvents. The pH of the aqueous medium will significantly impact its solubility due to the ionizable functional groups.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Methodology:

-

Solvent Selection: A range of solvents should be investigated, including:

-

Purified Water (at various pH values, e.g., 2, 7, 9)

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Dichloromethane

-

Toluene

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to allow for equilibration.

-

After a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, withdraw samples.

-

Filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

-

Stability Assessment

Evaluating the chemical stability of a drug candidate is a mandatory step in the development process to ensure its safety and efficacy over its shelf life. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[5][6][7] It helps in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Hydrolytic Stability:

-

Acidic: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C).

-

Neutral: Treat the stock solution with purified water and heat at a controlled temperature (e.g., 60 °C).

-

-

Oxidative Stability: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

-

Thermal Stability: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate the parent compound from any degradation products.[8][9]

-

Characterize the structure of any significant degradation products.

-

Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).[10][11][12] These studies are essential for determining the shelf-life and appropriate storage conditions for the final drug product.

Analytical Methodologies

The accurate quantification of this compound and its potential degradants is crucial for both solubility and stability studies.

Table 2: Recommended Analytical Techniques

| Technique | Application | Key Considerations |

| HPLC-UV | Quantification in solubility and stability studies. | A stability-indicating method must be developed and validated. The choice of column (e.g., C18) and mobile phase will be critical for achieving good separation. |

| LC-MS | Identification and quantification of degradation products. | Provides molecular weight information for the identification of unknown impurities and degradants. |

| NMR Spectroscopy | Structural elucidation of degradation products. | Confirms the chemical structure of isolated degradation products. |

| FTIR Spectroscopy | Identification of functional groups and solid-state characterization. | Can be used to assess changes in the solid form of the compound during stability studies. |

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While predictive data offers initial guidance, the detailed experimental protocols outlined herein will enable researchers to generate the robust empirical data necessary for informed decision-making in the drug development process. A thorough understanding of these fundamental physicochemical properties is a prerequisite for the successful formulation and commercialization of any new pharmaceutical entity.

References

- 1. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1228568-37-3 [amp.chemicalbook.com]

- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. gmpsop.com [gmpsop.com]

- 12. ema.europa.eu [ema.europa.eu]

Theoretical Foundations and Computational Modeling of Pyridyl Amino Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl amino acids, non-canonical amino acids incorporating a pyridine ring, have emerged as a pivotal class of building blocks in modern drug discovery.[1] Their unique electronic and structural properties, conferred by the nitrogen atom within the aromatic ring, offer distinct advantages over their carbocyclic counterparts. The pyridine moiety can participate in hydrogen bonding, pi-stacking, and metal coordination, leading to enhanced binding affinity and selectivity for biological targets.[2] This technical guide provides an in-depth overview of the theoretical studies and computational modeling of pyridyl amino acids, offering insights into their synthesis, physicochemical properties, and applications in targeting signaling pathways relevant to cancer and other diseases.

Theoretical Framework and Physicochemical Properties

The incorporation of a pyridine ring into an amino acid scaffold significantly influences its physicochemical properties. The nitrogen atom's position within the pyridine ring (2-, 3-, or 4-pyridyl) dictates the molecule's dipole moment, basicity (pKa), and hydrogen bonding capacity. These properties are crucial for modulating interactions with biological macromolecules and can be fine-tuned to optimize drug-like characteristics.

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and predicting the physicochemical properties of pyridyl amino acids.[3] DFT calculations can provide insights into molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges, which are instrumental in understanding reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Pyridine

| Property | Value | Reference |

| Molecular Weight | 79.10 g/mol | [4] |

| pKa | 5.19 | [4] |

| LogP | 0.64 | [4] |

| Water Solubility | Very soluble | [4] |

| Vapor Pressure | 14 mmHg at 20°C | [4] |

Computational Modeling of Pyridyl Amino Acids

Computational modeling plays a crucial role in the rational design of drugs incorporating pyridyl amino acids. Key methodologies include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. For pyridyl amino acid-containing compounds, docking studies are instrumental in understanding how the pyridine nitrogen and the overall molecular conformation contribute to binding at the active site of a target protein. Software such as AutoDock and GOLD are commonly used for these simulations. The scoring functions in these programs estimate the binding free energy, helping to prioritize compounds for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time. For peptides and small molecules containing pyridyl amino acids, MD simulations can reveal the conformational flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds and other interactions, and the role of solvent molecules.[5][6] These simulations are computationally intensive but offer a more realistic representation of the biological system compared to static docking poses.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8] For pyridyl amino acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that highlight the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bonding properties are correlated with biological activity, thus guiding the design of more potent analogs.

Experimental Protocols

General Synthesis of β-Pyridyl α-Amino Acids

The synthesis of β-pyridyl α-amino acids can be achieved through various organic chemistry routes. A common approach involves a hetero-Diels–Alder reaction to construct the pyridine ring, followed by further modifications to introduce the amino acid functionality.

Protocol for the Synthesis of a Biaryl Pyridyl Unit (as a precursor to β-Pyridyl α-Amino Acids): [9]

-

Hetero-Diels-Alder Reaction: A Lewis acid-catalyzed hetero-Diels–Alder reaction is performed to generate a dihydropyran intermediate.

-

Knoevenagel–Stobbe Reaction: The dihydropyran intermediate, acting as a latent 1,5-dicarbonyl compound, is reacted with hydroxylamine to form the pyridine ring.

-

Regioselective Bromination: The biaryl pyridine intermediate is subjected to regioselective bromination, for example, using iron(III) triflimide as a catalyst.

-

Suzuki-Miyaura Cross-Coupling: The brominated pyridine derivative is then used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the final aryl group, completing the triaryl side chain of the unnatural amino acid.

Cell-Based Assays for Biological Activity Evaluation

The biological activity of pyridyl amino acid-containing compounds is typically assessed using a variety of cell-based assays.

General Protocol for Cell Proliferation Assay (MTS Assay): [10]

-

Cell Seeding: Cancer cell lines (e.g., A549, HT29, MGC803) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyridyl amino acid derivative or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The results are used to calculate the cell viability and the IC50 value of the compound.

Signaling Pathway Analysis: Inhibition of the Wnt/β-catenin Pathway

Several studies have implicated pyridyl-containing compounds in the modulation of key signaling pathways in cancer, such as the Wnt/β-catenin pathway.[1][2][11] Pyridinyl imidazole compounds, for instance, have been shown to inhibit melanogenesis by suppressing the canonical Wnt/β-catenin signaling.[1][2][11] This inhibition is correlated with a reduction in the expression of Tcf/Lef target genes.[1][2][11]

Similarly, certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent CDK8 inhibitors, which in turn leads to the downregulation of the WNT/β-catenin signal by indirectly inhibiting β-catenin activity.[12]